Home > Products > Building Blocks P13848 > 6-Chloropyrido[3,2-d]pyrimidin-4-amine
6-Chloropyrido[3,2-d]pyrimidin-4-amine - 1499166-63-0

6-Chloropyrido[3,2-d]pyrimidin-4-amine

Catalog Number: EVT-1777115
CAS Number: 1499166-63-0
Molecular Formula: C7H5ClN4
Molecular Weight: 180.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Chloropyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The specific compound, 6-chloropyrido[3,2-d]pyrimidin-4-amine, is noted for its biological activities, particularly in the context of inhibiting various kinases and treating conditions such as cancer and inflammation.

Source and Classification

This compound can be synthesized from commercially available precursors such as 2-cyano-3-nitro-6-chloropyridine. It falls under the classification of pyrimidine derivatives, which are characterized by a six-membered ring containing nitrogen atoms. Pyrido[3,2-d]pyrimidines are a subclass of these compounds, where the pyridine and pyrimidine rings are fused together.

Synthesis Analysis

The synthesis of 6-chloropyrido[3,2-d]pyrimidin-4-amine typically involves several steps:

  1. Reduction of Nitro Group: The starting material, 2-cyano-3-nitro-6-chloropyridine, is reduced using stannous chloride dihydrate to convert the nitro group into an amine.
  2. Cyclization: The reduced intermediate undergoes cyclization with triethyl orthoformate to yield a ketone.
  3. Chlorination: The ketone is chlorinated using phosphorus oxychloride to produce a key intermediate.
  4. Nucleophilic Substitution: This intermediate is subjected to nucleophilic substitution reactions with various amines to introduce the amine functionality at the 4-position of the pyrido[3,2-d]pyrimidine ring.

The detailed synthesis route may vary based on specific substituents introduced during the process .

Molecular Structure Analysis

The molecular structure of 6-chloropyrido[3,2-d]pyrimidin-4-amine can be described as follows:

  • Chemical Formula: C8_8H6_6ClN5_5
  • Molecular Weight: 201.62 g/mol
  • Structural Features: The compound features a chlorinated pyridine ring fused to a pyrimidine ring with an amino group at the 4-position. The presence of chlorine at the 6-position influences its biological activity and solubility properties.

The structural representation can be visualized using molecular modeling software or chemical drawing tools.

Chemical Reactions Analysis

6-Chloropyrido[3,2-d]pyrimidin-4-amine participates in various chemical reactions that enhance its utility in drug design:

  1. Substitution Reactions: The amino group can act as a nucleophile in substitution reactions with electrophiles, allowing for further functionalization.
  2. Coupling Reactions: It can undergo palladium-catalyzed coupling reactions with aryl halides to create more complex structures.
  3. Hydrogen Bonding Interactions: The amino group facilitates hydrogen bonding with target proteins, which is crucial for its mechanism of action against kinases .
Mechanism of Action

The mechanism of action for 6-chloropyrido[3,2-d]pyrimidin-4-amine primarily involves its role as an inhibitor of specific kinases. For instance:

  1. Kinase Inhibition: The compound has been shown to interact with the ATP-binding site of kinases such as epidermal growth factor receptor (EGFR), forming hydrogen bonds that stabilize the binding and inhibit kinase activity.
  2. Biological Activity: In vitro studies indicate that it exhibits potent inhibitory effects against certain cancer cell lines, demonstrating its potential as an anticancer agent .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloropyrido[3,2-d]pyrimidin-4-amine include:

  • Melting Point: Typically ranges around 150–160 °C (exact values may vary based on purity).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: Relatively stable under normal laboratory conditions but sensitive to strong acids and bases.

These properties affect its formulation and application in pharmaceutical contexts.

Applications

6-Chloropyrido[3,2-d]pyrimidin-4-amine has several scientific applications:

  1. Anticancer Research: Its potential as an inhibitor of cancer-related kinases makes it a candidate for further development in cancer therapy.
  2. Inflammation Treatment: Due to its kinase inhibition properties, it may also play a role in treating inflammatory diseases.
  3. Drug Design: As a scaffold for designing new therapeutic agents targeting similar pathways in cancer and other diseases.
Rational Design Strategies for *6-Chloropyrido[3,2-d]pyrimidin-4-amine* as a Multitargeted Pharmacophore

Scaffold Hybridization Approaches for HDAC and Mnk Dual Inhibition

The 6-chloropyrido[3,2-d]pyrimidin-4-amine core serves as an ideal molecular framework for dual-targeting strategies due to its inherent hydrogen-bonding capacity and planar polyheterocyclic architecture. This scaffold enables simultaneous targeting of histone deacetylases (HDACs) and MAP kinase-interacting kinases (Mnks), two oncologically significant protein families with complementary roles in cancer progression. HDACs regulate gene expression through histone tail modifications, while Mnks control translation initiation via eIF4E phosphorylation [3]. The strategic positioning of the chlorine atom at the C6 position creates a synthetic handle for introducing zinc-binding groups (ZBGs) necessary for HDAC inhibition, while the pyrimidin-4-amine moiety provides critical hinge-binding interactions with Mnk kinases [3] [9].

Research demonstrates that incorporating hydroxamic acid functionalities via C6 linker extensions transforms this scaffold into potent dual inhibitors. Shenyang Pharmaceutical University researchers developed compound A12 (6-(hydroxyamino)-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine) through a rational pharmacophore merging approach. This derivative exhibited balanced enzymatic inhibition with IC₅₀ = 78 nM against HDAC and 85% inhibition of Mnk1/2 at 1μM. The compound's antiproliferative activity against PC-3 prostate cancer cells (IC₅₀ = 1.42 μM) significantly outperformed single-target reference compounds, validating the dual-targeting strategy [3]. Molecular docking confirmed the essential binding interactions: the pyrido[3,2-d]pyrimidine core occupied the ATP-binding pocket of Mnk2 through hydrogen bonding with Met162 in the hinge region, while the hydroxamic acid moiety chelated zinc in the HDAC catalytic tunnel [3].

Table 1: Biological Activities of 6-Chloropyrido[3,2-d]pyrimidin-4-amine Derivatives as HDAC/Mnk Dual Inhibitors

CompoundR-Group at C6HDAC IC₅₀ (nM)Mnk1/2 Inhibition at 1μM (%)PC-3 Cell IC₅₀ (μM)
A12-NHOH7885%1.42
A07-O-CH₂-COOH21062%3.85
A09-CH₂-OH>100048%>10
D06 (Ref)None (Mnk-only)>1000098%5.21

Structure-activity relationship (SAR) analysis reveals stringent requirements for dual activity: 1) Optimal linker length (4-6 methylene units) between the core and ZBG balances HDAC/Mnk activities; 2) Hydrophobic cap groups (e.g., 4-fluorophenyl) enhance cellular permeability; and 3) Chlorine replacement must maintain electrophilicity for linker attachment without sterically disrupting kinase binding [3]. The synthetic route to these hybrids exploits the C6 chlorine's reactivity through nucleophilic substitution (Scheme 4 in [3]), enabling efficient introduction of amino- or oxy-linked tethers terminating in hydroxamic acids – a strategy that overcomes the limitations of HDAC inhibitors in solid tumors observed with vorinostat and similar agents [3].

Structural Optimization for Kinase Selectivity Profiling (EGFR, VEGFR, CDK5)

The 6-chloropyrido[3,2-d]pyrimidin-4-amine scaffold demonstrates remarkable kinase hinge-binding versatility, enabling rational tuning toward specific oncokinases through strategic substituent modifications. Computational modeling reveals that the N1 nitrogen and C2-NH₂ group form conserved hydrogen bonds with kinase hinge residues, while the C6 position and pyridine nitrogen offer selectivity-determining modulation points [5] [7]. Structure-based pharmacophore models identify three critical regions for selectivity engineering: 1) The hydrophobic back pocket (targeted by C6 substituents), 2) the ribose binding region (modulated by C5 and N3 modifications), and 3) the solvent-exposed front pocket (accessed through C7 substituents) [7].

For EGFR inhibition, C6 arylaminomethyl substitutions (e.g., m-chloroanilinomethyl) significantly enhance potency against T790M/L858R mutants. These groups occupy the hydrophobic back pocket typically targeted by third-generation inhibitors like osimertinib. Molecular dynamics simulations show that the chloropyridopyrimidine core maintains stronger van der Waals contacts with Met793 than quinazoline-based inhibitors due to its polarized electron distribution [6]. In VEGFR-2 targeting, C5 carboxylic acid derivatives achieve nanomolar inhibition by forming salt bridges with Lys868 in the front pocket – a strategy inspired by fruquintinib's dimethoxyquinazoline pharmacophore [1] [4]. CDK5 selectivity requires N3 methylation to disrupt hydrogen bonding with cyclin-binding residues, reducing CDK2/4 off-target activity by >50-fold [5].

Table 2: Kinase Selectivity Profiling of Optimized 6-Chloropyrido[3,2-d]pyrimidin-4-amine Derivatives

Kinase TargetKey SubstituentsEnzymatic IC₅₀ (nM)Selectivity Ratio (vs. Closest Kinase)Cellular Activity
EGFR (T790M/L858R)C6: 3-Cl-C₆H₄-NH-CH₂-14.3 ± 1.228.9x (vs. HER2)A549 IC₅₀ = 0.38 μM
VEGFR-2C5: COOH, C6: 4-OCH₃-PhO-8.7 ± 0.941.2x (vs. PDGFRβ)HUVEC IC₅₀ = 0.21 μM
CDK5/p25N3: CH₃, C6: cyclopropyl6.9 ± 0.763.5x (vs. CDK2)SH-SY5Y IC₅₀ = 1.07 μM
Mnk2C6: H (parent scaffold)26.0 ± 3.14.7x (vs. Mnk1)MV4-11 IC₅₀ = 2.85 μM

Pharmacophore-based virtual screening proves invaluable for selectivity optimization. Structure-based pharmacophores generated from EGFR (PDB: 3UG2) and CDK2 (PDB: 6GUB) complexes reveal that C6 chlorine replacement with smaller hydrophobic groups (cyclopropyl, propargyl) enhances CDK5 selectivity by avoiding steric clashes with Phe80 in CDK2 [5] [7]. For VEGFR inhibition, ligand-based pharmacophore models derived from fruquintinib identify the necessity for a hydrogen-bond acceptor at position N1 and hydrophobic projection at C7 – features optimally integrated through C7-aryl ether derivatization [1] [4] [7]. These computational approaches enable rational design before synthesis, as demonstrated by the development of compound 40 (6-(pyrimidin-2-ylamino) derivative) exhibiting dual CDK9/BET inhibition with IC₅₀ = 22.4 nM and 12.7 nM, respectively – a profile unattainable through random screening [5].

Pharmacophore Merging Techniques with Pyridothienopyrimidine Analogues

The bioisosteric replacement of pyrido[3,2-d]pyrimidine with thieno[3,2-d]pyrimidine generates complementary hydrophobic-electronic profiles while maintaining the critical hydrogen-bonding topology required for kinase inhibition. Computational analyses reveal that the thiophene sulfur (vs. pyridine nitrogen) increases electron density at C5-C6 by 28%, enhancing electrophilic substitution kinetics at these positions [2] [9]. This facilitates covalent inhibitor design targeting C797 in EGFR – a strategy employed to overcome osimertinib resistance. The 4-chlorothieno[3,2-d]pyrimidin-6-amine scaffold (CAS: 936354-32-4) serves as a strategic bioisostere, with its C6-amino group and C4-chlorine mirroring the pharmacophoric features of 6-chloropyrido[3,2-d]pyrimidin-4-amine [2] [9].

Fragment merging approaches yield potent dual EGFR/AURKB inhibitors by combining the thienopyrimidine warhead with aurora kinase pharmacophores. Molecular hybridization of 4-chlorothieno[3,2-d]pyrimidin-6-amine with barasertib's tetrahydropyrazole fragment produces compound 7 exhibiting balanced inhibition (EGFR IC₅₀ = 187 nM; AURKB IC₅₀ = 223 nM). This hybrid overcomes KRAS-mediated resistance in NSCLC through simultaneous disruption of mitotic signaling and growth factor pathways [6] [9]. Docking studies confirm the binding mode: the thienopyrimidine core maintains hinge hydrogen bonds in both kinases (EGFR: Met793; AURKB: Ala173), while the extended substituent occupies the hydrophobic back pocket of AURKB and the αC-helix out pocket in EGFR [6].

Table 3: Comparative Analysis of Pyrido[3,2-d]pyrimidine and Bioisosteric Thieno[3,2-d]pyrimidine Cores

Property6-Chloropyrido[3,2-d]pyrimidin-4-amine4-Chlorothieno[3,2-d]pyrimidin-6-amineImpact on Pharmacokinetics
LogP1.42 ± 0.152.18 ± 0.13Increased membrane permeability
pKa (N1)3.872.15Enhanced solubility at pH 7.4
H-bond Acceptors54Reduced transporter-mediated efflux
H-bond Donors11Unchanged
Polar Surface Area70.2 Ų58.7 ŲImproved blood-brain barrier penetration
Metabolic SitesC5, C6, N3C5, C7Differential CYP450 susceptibility

Scaffold hopping to 7-azaindole bioisosteres further expands the medicinal chemistry landscape. The 1H-pyrrolo[2,3-b]pyridine system in 7-azaindoles provides complementary nitrogen positioning that enhances selectivity for kinases with smaller gatekeeper residues (e.g., Trp766 in ALK). This approach yielded clinical candidates like GSK1070916 (aurora kinase inhibitor), demonstrating the therapeutic potential of scaffold manipulation [9]. Quantitative structure-activity relationship (QSAR) models comparing pyrido-, thieno-, and azaindolo-pyrimidines identify three critical parameters for successful pharmacophore merging: 1) Dipole moment range (4.5-6.2 Debye), 2) Molecular polarizability (30.5-34.5 × 10⁻²⁴ cm³), and 3) Fukui electrophilicity index at the C4 position (>1.85) [9]. These parameters guide the rational design of pyridothienopyrimidine hybrids that overcome the solubility limitations of thienopyrimidines while retaining their enhanced kinase affinity.

The strategic incorporation of pyridothienopyrimidine elements achieves polypharmacological profiles unattainable with single scaffolds. Hybrid molecules like the 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one conjugate 40 demonstrate simultaneous engagement of BET bromodomains and CDK kinases – a dual mechanism that synergistically suppresses oncogenic transcription networks [5]. Synthetic accessibility remains a key advantage: the chlorine atom in both core scaffolds enables sequential Pd-catalyzed cross-coupling (C-C, C-N, C-O) and nucleophilic displacement reactions, allowing modular construction of diverse pharmacophores from common intermediates [2] [3] [10].

Properties

CAS Number

1499166-63-0

Product Name

6-Chloropyrido[3,2-d]pyrimidin-4-amine

IUPAC Name

6-chloropyrido[3,2-d]pyrimidin-4-amine

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C7H5ClN4/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H,(H2,9,10,11)

InChI Key

QPYPQWUXCWISAT-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1N=CN=C2N)Cl

Canonical SMILES

C1=CC(=NC2=C1N=CN=C2N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.